6-Iodo-1H-indazol-3-amine: A Linchpin Intermediate in the Development of Targeted Therapeutics
6-Iodo-1H-indazol-3-amine: A Linchpin Intermediate in the Development of Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1] Within this class, the 1H-indazol-3-amine framework has proven to be an exceptionally effective hinge-binding fragment, particularly in the design of kinase inhibitors.[2] This guide focuses on 6-iodo-1H-indazol-3-amine, a key synthetic intermediate whose strategic importance lies in the versatility of its C6-iodo substituent. While the molecule itself is not endowed with potent biological activity, it serves as a powerful and adaptable platform for generating libraries of complex derivatives destined for drug discovery pipelines. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, chemical utility, and the biological activities of compounds derived from this pivotal intermediate.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. Their unique electronic and steric properties allow them to participate in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to their incorporation into numerous FDA-approved drugs and clinical candidates targeting a diverse array of diseases, from cancer to inflammatory conditions.[1]
The 1H-indazol-3-amine isomer is of particular interest. The amino group at the C3 position and the adjacent pyrazole nitrogen atom act as a bidentate hydrogen bond donor-acceptor pair. This motif masterfully mimics the purine hinge-binding interactions of ATP, making it an ideal anchor for inhibitors targeting the ATP-binding pocket of protein kinases.[2] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Entrectinib (a TRK/ROS1/ALK inhibitor) feature this indazole core, underscoring its proven success in clinical applications.[1]
Synthesis and Chemical Reactivity of 6-Iodo-1H-indazol-3-amine
The primary value of 6-iodo-1H-indazol-3-amine lies in its synthetic accessibility and the reactivity of the C-I bond. The synthesis can be conceptualized as a multi-step process starting from commercially available precursors. While a direct, one-pot synthesis is not widely reported, plausible routes can be constructed based on established organic chemistry principles. A common strategy involves the cyclization of a substituted benzonitrile.
A plausible synthetic route starting from 2-fluoro-5-iodobenzonitrile is outlined below. The ortho-fluorine atom activates the nitrile group for nucleophilic attack by hydrazine, which subsequently cyclizes to form the indazole ring.
Caption: Synthetic workflow for 6-Iodo-1H-indazol-3-amine and its derivatization.
The C6-Iodo Group: A Gateway to Molecular Diversity
The iodine atom at the 6-position is the molecule's key feature for drug development. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3] This allows for the facile introduction of a vast array of aryl, heteroaryl, or alkynyl groups at this position. This strategic functionalization is critical for:
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Exploring Structure-Activity Relationships (SAR): By systematically varying the substituent at the C6 position, medicinal chemists can probe interactions with the solvent-exposed regions of the target protein, fine-tuning potency and selectivity.
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Modulating Physicochemical Properties: The group introduced at C6 can significantly alter the molecule's solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters for optimizing drug-like properties and pharmacokinetic profiles.
Caption: Versatility of 6-Iodo-1H-indazol-3-amine in cross-coupling reactions.
Biological Targets and Therapeutic Applications of Derivatives
Derivatives of 6-iodo-1H-indazol-3-amine have shown potent activity against several key targets in oncology and other therapeutic areas. The strategic placement of substituents, enabled by the C6-iodo handle, allows for the optimization of binding to specific protein pockets.
Kinase Inhibition
The most prominent application of this scaffold is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[5]
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Fibroblast Growth Factor Receptor 1 (FGFR1): Overactivation of the FGFR signaling pathway is implicated in various cancers. A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM.[6] Further optimization of this scaffold led to compounds with even greater potency.[6]
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7] The 1H-indazol-3-amine core is a well-established pharmacophore for targeting VEGFR-2.
Caption: Competitive inhibition of ATP binding by an indazole derivative.
Modulation of the p53/MDM2 Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2.[8] Disrupting the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells.[9] Certain 1H-indazole-3-amine derivatives have been shown to up-regulate p53 and down-regulate MDM2, leading to apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia).[2][4]
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel compounds derived from 6-iodo-1H-indazol-3-amine requires a suite of robust biochemical and cellular assays. The following protocols provide a self-validating framework for assessing kinase inhibition, cellular viability, and target pathway modulation.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a luminescent assay to measure the inhibitory activity of a test compound against FGFR1. The principle is based on quantifying the amount of ATP consumed during the kinase reaction.
Protocol:
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Reagent Preparation:
-
Prepare a 2X kinase buffer solution.
-
Dilute the FGFR1 enzyme and its substrate (e.g., a poly(Glu,Tyr) peptide) to 2X the final desired concentration in the kinase buffer.[10]
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X kinase/substrate mixture to all wells.
-
To initiate the kinase reaction, add 10 µL of a 2X ATP solution (e.g., 20 µM) to all wells. Final volume is 21 µL.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using a commercial ADP-Glo™ or similar kit): [1]
-
Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Add 100 µL of medium containing the test compound at various concentrations (2X final concentration) to the wells. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition:
-
Shake the plate for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blot Analysis for Apoptosis Markers
Western blotting allows for the detection and semi-quantification of specific proteins to confirm if the compound induces apoptosis via the intended pathway (e.g., p53 activation or caspase cleavage).[15]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells in a 6-well plate with the test compound at 1X, 2X, and 5X its GI₅₀ concentration for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression levels. An increase in the Bax/Bcl-2 ratio or the appearance of cleaved caspase-3 are strong indicators of apoptosis.[16]
-
Summary of Biological Activity Data for Indazole Derivatives
The following table summarizes representative biological activity data for compounds derived from the 1H-indazol-3-amine scaffold, illustrating the potency achievable through derivatization.
| Compound Class | Target | Assay | Activity (IC₅₀/GI₅₀) | Reference |
| 6-(Aryl)-1H-indazol-3-amine | FGFR1 | Enzymatic | 2.9 nM - 15.0 nM | [6] |
| Substituted 1H-indazole-3-amide | K562 Cells | MTT | 5.15 µM | [11] |
| Substituted 1H-indazole-3-amide | A549, PC-3, Hep-G2 Cells | MTT | >10 µM | [11] |
Conclusion
6-Iodo-1H-indazol-3-amine represents a quintessential example of a high-value intermediate in modern drug discovery. Its true biological significance is not intrinsic but is conferred upon the diverse family of molecules it helps create. The strategic placement of the iodine atom provides a robust and versatile anchor point for synthetic elaboration, enabling the rapid generation of compound libraries with finely tuned biological activities. By leveraging established cross-coupling chemistries, researchers can effectively utilize this scaffold to develop potent and selective inhibitors of key therapeutic targets, particularly protein kinases and components of oncogenic signaling pathways. The experimental workflows detailed in this guide provide a validated framework for advancing these derivatives from initial synthesis to robust biological characterization, paving the way for the next generation of targeted therapies.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis method of 6-iodine-1H-indazole. Patsnap. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]
-
Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. NIH. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega. Available at: [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
-
MDM2-p53 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. Available at: [Link]
-
Sonogashira coupling. YouTube. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
FGFR1 Kinase Assay Service. Reaction Biology. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. PubMed Central. Available at: [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([4][6][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. Available at: [Link]
Sources
- 1. promega.com [promega.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mesoscale.com [mesoscale.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
